molecular formula C10H12Cl2N4O2 B2421473 Raphin1 acetate

Raphin1 acetate

Número de catálogo: B2421473
Peso molecular: 291.13 g/mol
Clave InChI: WSDLUFBVKWLRSN-GAYQJXMFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del acetato de Raphin1 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial del acetato de Raphin1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de Raphin1 experimenta diversas reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos .

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Treatment

Raphin1 acetate has shown promise in preclinical studies for the treatment of Huntington's disease. In a mouse model (HD82Q), administration of this compound resulted in:

  • Improved weight gain in treated mice.
  • Reduction of SDS-insoluble huntingtin aggregates and nuclear inclusions in cortical tissues .

The ability of this compound to cross the blood-brain barrier is crucial for its effectiveness in treating central nervous system disorders .

Protein Quality Control

The inhibition of R15B by this compound enhances proteostasis by reducing the burden of misfolded proteins within cells. This mechanism is particularly relevant for diseases characterized by protein misfolding, such as Alzheimer's and Parkinson's diseases. The compound’s selective inhibition allows for better management of protein synthesis and degradation pathways, potentially mitigating the effects of these diseases .

Case Study 1: Efficacy in Huntington's Disease Models

In a study conducted by Bertolotti et al., Raphin1 was administered to HD82Q mice over a period from 4 to 10 weeks. The results indicated:

  • A significant reduction in huntingtin aggregates.
  • Improvement in overall health metrics of the mice, suggesting that this compound could be a viable therapeutic option for Huntington's disease .

Case Study 2: Mechanistic Insights into Phosphorylation Regulation

A phosphoproteomic analysis revealed that this compound selectively inhibits dephosphorylation processes mediated by R15B without affecting closely related phosphatases like R15A. This selectivity was demonstrated through biochemical assays that measured the effects on eIF2α phosphorylation levels, which are critical for protein synthesis regulation .

Data Tables

Application Area Findings References
Neurodegenerative DiseasesImproved weight and reduced aggregates in HD82Q mice
Protein Quality ControlEnhanced proteostasis through selective inhibition of R15B
Mechanistic InsightsSelective inhibition of eIF2α dephosphorylation without affecting R15A

Mecanismo De Acción

El acetato de Raphin1 ejerce sus efectos inhibiendo selectivamente la fosfatasa reguladora PPP1R15B (R15B). Se une fuertemente a la holofosfatasa R15B-PP1c, interfiriendo con el reclutamiento de sustratos y conduciendo a una acumulación rápida y transitoria de sustratos fosforilados. Esto da como resultado una reducción temporal en la síntesis de proteínas, lo que aumenta la capacidad de control de calidad de la célula al reducir la carga de proteínas mal plegadas .

Comparación Con Compuestos Similares

Compuestos similares

    Cloruro de sanguinarina: Otro inhibidor de la fosfatasa con diferentes propiedades de selectividad y unión.

    KY-226: Un inhibidor selectivo de una fosfatasa diferente.

    SHP099: Un inhibidor selectivo de la fosfatasa SHP2.

Singularidad

El acetato de Raphin1 es único en su alta selectividad para PPP1R15B y su capacidad de cruzar la barrera hematoencefálica. Esto lo hace particularmente valioso para estudiar y potencialmente tratar enfermedades neurodegenerativas .

Actividad Biológica

Raphin1 acetate is a selective inhibitor of the protein phosphatase PPP1R15B (R15B), which plays a critical role in regulating protein synthesis and proteostasis. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Huntington's disease. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Raphin1 selectively inhibits the R15B-PP1c holoenzyme, leading to a transient increase in eIF2α phosphorylation. This results in a temporary reduction in protein synthesis, which ultimately enhances the cell's capacity to manage misfolded proteins. The selectivity of Raphin1 for R15B over its closely related counterpart, R15A, is crucial because it allows for targeted intervention without triggering detrimental effects associated with inhibiting both phosphatases.

Key Findings:

  • Selectivity : Raphin1 exhibits approximately 30-fold selectivity for R15B-PP1c compared to R15A-PP1c at concentrations of 10 μM. At higher concentrations (20 μM), it loses this selectivity and becomes toxic .
  • Efficacy : In mouse models of Huntington's disease, Raphin1 demonstrated oral bioavailability and effectively crossed the blood-brain barrier, suggesting its potential as a therapeutic agent .

Research Studies and Data

Several studies have investigated the biological activity of this compound through various experimental approaches:

Table 1: Summary of Key Studies on Raphin1

Study ReferenceFocusKey Findings
Target-based discoveryIdentified Raphin1 as a selective inhibitor of PPP1R15B; demonstrated transient effects on eIF2α phosphorylation.
Neurodegenerative disease modelShowed efficacy in mouse models of Huntington’s disease; confirmed oral bioavailability and blood-brain barrier penetration.
Phosphoproteomic analysisInvestigated the effects of phosphatase inhibition on EGFR signaling; highlighted distinct phosphorylation dynamics influenced by Raphin1.

Huntington’s Disease Model

In a notable study, mice exhibiting symptoms of Huntington's disease were administered Raphin1. The results indicated that the compound not only crossed the blood-brain barrier but also improved proteostasis by reducing the accumulation of misfolded proteins. This study underscores the therapeutic potential of Raphin1 in treating neurodegenerative conditions characterized by protein misfolding .

Implications for Drug Development

The discovery of Raphin1 has opened new avenues for drug development targeting phosphatases, particularly those previously considered "undruggable." The ability to selectively inhibit specific phosphatases could lead to innovative treatments for a wide range of diseases associated with protein misfolding and impaired proteostasis.

Future Directions

Further research is warranted to explore:

  • Long-term effects : Evaluating the chronic administration of Raphin1 and its impact on cellular health over extended periods.
  • Broader applications : Investigating its efficacy in other neurodegenerative diseases beyond Huntington's.
  • Mechanistic studies : Understanding the detailed molecular mechanisms through which Raphin1 exerts its effects on cellular signaling pathways.

Propiedades

IUPAC Name

acetic acid;2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDLUFBVKWLRSN-GAYQJXMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.